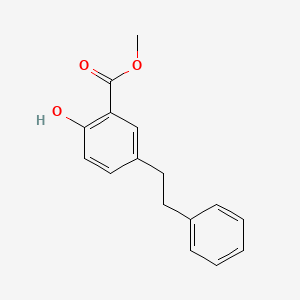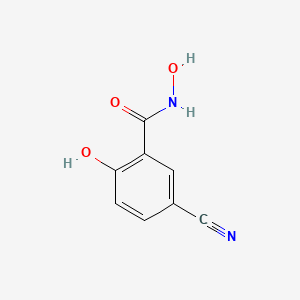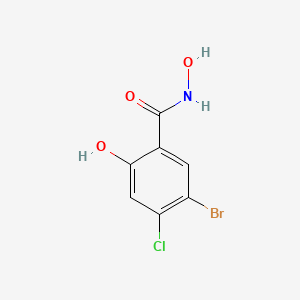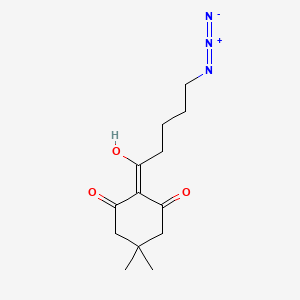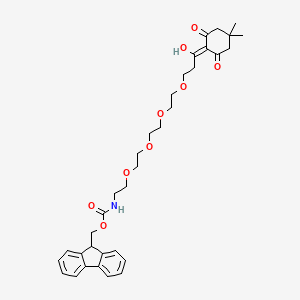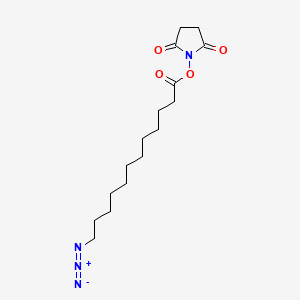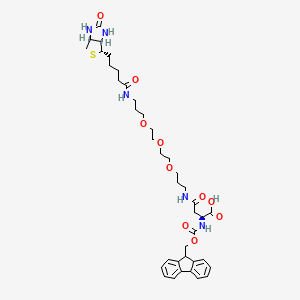
Fmoc-Asp(biotinyl-PEG)-OH
描述
Fmoc-Asp(biotinyl-PEG)-OH: is a compound used in peptide synthesis and bioconjugation. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an aspartic acid (Asp) residue, a biotinylated polyethylene glycol (PEG) linker, and a hydroxyl (OH) group. This compound is particularly useful in the field of biochemistry and molecular biology for labeling and purifying proteins and peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(biotinyl-PEG)-OH typically involves multiple steps:
Fmoc Protection: The aspartic acid residue is first protected with the Fmoc group to prevent unwanted reactions during subsequent steps.
Biotinylation: The biotinylated PEG linker is then attached to the aspartic acid residue through a coupling reaction.
Deprotection: The final step involves the removal of the Fmoc protecting group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of intermediates: The Fmoc-protected aspartic acid and biotinylated PEG linker are synthesized in bulk.
Automated peptide synthesizers: These machines are used to couple the intermediates efficiently.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Coupling Reactions: Fmoc-Asp(biotinyl-PEG)-OH undergoes coupling reactions to attach to peptides or proteins.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine group.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and N-Hydroxysuccinimide (NHS) are commonly used for coupling reactions.
Deprotection Reagents: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products:
Biotinylated Peptides/Proteins: The primary products are biotinylated peptides or proteins, which can be used for various biochemical applications.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Asp(biotinyl-PEG)-OH is used in solid-phase peptide synthesis to introduce biotinylated residues into peptides.
Biology:
Protein Labeling: The biotinylated PEG linker allows for the labeling of proteins, facilitating their detection and purification.
Affinity Purification: Biotinylated proteins can be purified using streptavidin-coated beads.
Medicine:
Drug Delivery: The PEG linker enhances the solubility and stability of biotinylated drugs, improving their delivery and efficacy.
Industry:
Diagnostic Assays: Biotinylated peptides and proteins are used in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs).
作用机制
Molecular Targets and Pathways:
Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin, allowing for the specific capture and detection of biotinylated molecules.
PEG Linker: The polyethylene glycol linker provides flexibility and reduces steric hindrance, enhancing the interaction between biotin and streptavidin.
相似化合物的比较
Fmoc-Asp(biotin)-OH: This compound lacks the PEG linker, making it less flexible and potentially less soluble.
Fmoc-Asp(PEG)-OH: This compound lacks the biotin moiety, making it unsuitable for applications requiring biotin-streptavidin interactions.
Uniqueness:
Fmoc-Asp(biotinyl-PEG)-OH: combines the advantages of both biotinylation and PEGylation, providing enhanced solubility, stability, and specific binding capabilities.
属性
IUPAC Name |
(2S)-4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N5O10S/c45-34(14-6-5-13-33-36-32(25-55-33)42-38(49)44-36)40-15-7-17-51-19-21-53-22-20-52-18-8-16-41-35(46)23-31(37(47)48)43-39(50)54-24-30-28-11-3-1-9-26(28)27-10-2-4-12-29(27)30/h1-4,9-12,30-33,36H,5-8,13-25H2,(H,40,45)(H,41,46)(H,43,50)(H,47,48)(H2,42,44,49)/t31-,32-,33-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWZRMACVXOYNL-RKNDVXSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N5O10S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


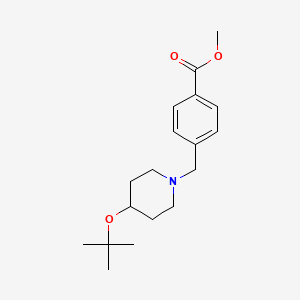
![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)
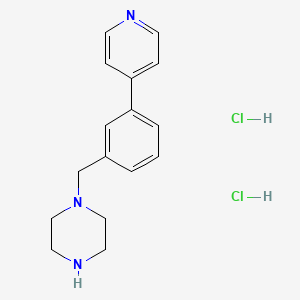
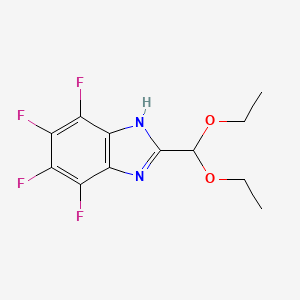
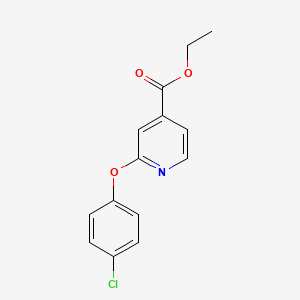
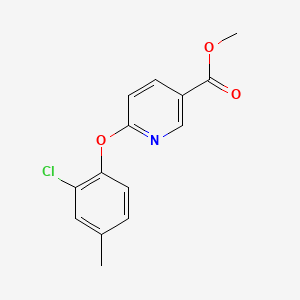
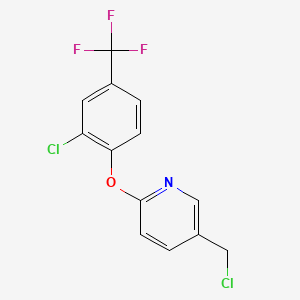
![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)
